molecular formula C13H13NO4 B12695382 Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- CAS No. 62969-59-9

Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)-

Katalognummer: B12695382
CAS-Nummer: 62969-59-9
Molekulargewicht: 247.25 g/mol
InChI-Schlüssel: UQCUKMDADXRDSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- is a compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol . This compound is known for its unique structure, which includes a quinoline moiety linked to a butanoic acid chain. It has various applications in pharmaceutical and chemical research due to its interesting chemical properties and biological activities.

Vorbereitungsmethoden

The synthesis of Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- involves several steps. One common method includes the reaction of 4-hydroxy-2-quinolones with butanoic acid derivatives under specific conditions . The reaction typically requires the presence of catalysts and specific solvents to ensure the desired product is obtained. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors and optimized reaction conditions to increase yield and purity .

Analyse Chemischer Reaktionen

Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- can be compared with other similar compounds, such as:

The uniqueness of Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- lies in its specific quinoline substitution, which imparts unique chemical and biological properties, making it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

62969-59-9

Molekularformel

C13H13NO4

Molekulargewicht

247.25 g/mol

IUPAC-Name

4-[(2-oxo-1H-quinolin-7-yl)oxy]butanoic acid

InChI

InChI=1S/C13H13NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3-6,8H,1-2,7H2,(H,14,15)(H,16,17)

InChI-Schlüssel

UQCUKMDADXRDSD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=C1C=CC(=O)N2)OCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.